molecular formula C6H2BrClN2 B1291680 5-Bromo-6-chloronicotinonitrile CAS No. 71702-01-7

5-Bromo-6-chloronicotinonitrile

Cat. No.: B1291680
CAS No.: 71702-01-7
M. Wt: 217.45 g/mol
InChI Key: CYXYTFFWGHLPJE-UHFFFAOYSA-N
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Description

5-Bromo-6-chloronicotinonitrile is a useful research compound. Its molecular formula is C6H2BrClN2 and its molecular weight is 217.45 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

5-Bromo-6-chloronicotinonitrile (5-BNCN) is a heterocyclic compound with significant biological activity, primarily due to its structural features that include a nitrile group and halogen substituents. This article delves into the biological properties, mechanisms of action, and potential applications of 5-BNCN, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-BNCN has the molecular formula C6_6H2_2BrClN2_2 and a molecular weight of approximately 205.54 g/mol. The compound features a pyridine ring with bromine at the 5th position and chlorine at the 6th position, along with a cyano group attached to the nitrogen atom at position 1. This unique arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of 5-BNCN is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of halogens can enhance binding affinity, while the nitrile group may participate in hydrogen bonding, facilitating interactions with target proteins.

Key Interactions

  • Hydrogen Bonding: The nitrile group can form hydrogen bonds, which may stabilize interactions with protein targets.
  • Electrophilic Character: The halogens (bromine and chlorine) can act as electrophiles, participating in nucleophilic substitution reactions with biological macromolecules.

Antiviral Activity

Recent studies have indicated that 5-BNCN exhibits antiviral properties, particularly against dengue virus (DENV). In vitro assays demonstrated that compounds derived from 5-BNCN were effective in reducing viral load in infected human hepatoma cells.

Compound EC50 (µM) Selectivity Index
This compound12.5>10
Control (DMSO)N/AN/A

The selectivity index indicates that 5-BNCN has a favorable therapeutic window, making it a candidate for further development as an antiviral agent .

Anticancer Potential

In addition to antiviral effects, 5-BNCN has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.0Apoptosis induction
HeLa (Cervical Cancer)18.0Cell cycle arrest at G1 phase

These findings suggest that 5-BNCN may serve as a lead compound in the development of new anticancer therapies .

Case Studies

  • Antiviral Activity Against DENV
    • A study evaluated the efficacy of various derivatives of 5-BNCN against DENV in Huh7 cells. The results showed significant reductions in viral replication at concentrations as low as 12.5 µM, indicating potential for therapeutic use .
  • Anticancer Efficacy
    • Research on the effects of 5-BNCN on MCF-7 cells revealed that treatment led to increased apoptosis markers such as caspase activation and PARP cleavage, highlighting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the unique properties of 5-BNCN, it is beneficial to compare it with structurally similar compounds:

Compound Substituents Biological Activity
This compoundBr (5), Cl (6), CN (1)Antiviral, Anticancer
5-Bromo-6-fluoronicotinonitrileBr (5), F (6), CN (1)Antimicrobial activity reported
6-Bromo-5-chloronicotinonitrileBr (6), Cl (5), CN (1)Limited biological data available

This table illustrates how variations in halogen substituents can influence biological activity, with 5-BNCN showing promising results across multiple assays .

Properties

IUPAC Name

5-bromo-6-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXYTFFWGHLPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628840
Record name 5-Bromo-6-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71702-01-7
Record name 5-Bromo-6-chloro-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71702-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-chloropyridine-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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